Pyraflufen-ethyl
Overview
Description
Pyraflufen-ethyl is a selective herbicide known for its efficacy in controlling broad-leaved weeds in cereal crops such as wheat and barley. It operates by inhibiting protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll synthesis, which leads to the photobleaching of the weed foliage. This compound demonstrates excellent selectivity, fast action, and is effective at low use rates, making it an attractive option for post-emergence application in cereal fields (Mabuchi, Miura, & Ohtsuka, 2002).
Synthesis Analysis
The synthesis of Pyraflufen-ethyl and related compounds typically involves cyclocondensation reactions and the Knoevenagel condensation method. For example, substituted pyrazole derivatives, which share structural features with Pyraflufen-ethyl, have been synthesized through a 3+2 annulation method using ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride. This approach highlights the importance of precise control over the reaction conditions to achieve the desired molecular architecture (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of Pyraflufen-ethyl and its analogs is characterized by X-ray diffraction studies, revealing crucial information about their conformation and crystalline arrangement. For instance, studies on ethyl pyrazole derivatives have shown that these compounds can crystallize in various systems, with molecular geometry influenced by intermolecular hydrogen bonding and π-π stacking interactions. Such structural insights are vital for understanding the herbicidal activity and selectivity of Pyraflufen-ethyl (Viveka et al., 2016).
Chemical Reactions and Properties
Pyraflufen-ethyl undergoes specific chemical reactions that contribute to its herbicidal action. The efficacy of Pyraflufen-ethyl in controlling weeds like Parthenium hysterophorus is attributed to its ability to disrupt the plant's physiological processes rapidly. Research on its application rates and effectiveness against different growth stages of weeds provides insight into its chemical behavior in agricultural settings (Fernandez et al., 2014).
Scientific Research Applications
Weed Control in Crops : Pyraflufen-ethyl is effective in controlling rosette Parthenium hysterophorus and is also used as a post-emergence cereal herbicide for broad-leaved weeds. It's particularly effective in controlling weeds in rice nurseries and reducing peanut yield due to its phytotoxic effects. It's been used as a new desiccant for potato production in Canada, significantly improving stem desiccation in certain varieties (Fernandez et al., 2014), (Mabuchi et al., 2002), (Ivany, 2005).
Herbicide Mechanism : It's been found that Pyraflufen-ethyl accumulates protoporphyrinogen IX in cucumber cotyledons after foliar application, leading to an increase of protoporphyrin IX. This herbicide selectively affects cleavers due to differences in foliar deposition, absorption, and metabolic detoxification rates (Murata et al., 2004), (Murata et al., 2002).
Impact on Yield and Crop Tolerance : Studies have shown that Pyraflufen-ethyl can cause peanut stunting and yield reduction in certain conditions. Its combination with other herbicides like glyphosate has shown to affect weed control and reduce soybean yield, while in dry beans, it's shown to be safe for weed management when applied preplant (Grichar et al., 2010), (Scroggs et al., 2006), (Soltani et al., 2022).
Health and Safety Evaluations : Concerning its safety, research has indicated that pyraflufen-ethyl causes chronic toxicity in rats, mainly affecting the kidney. However, its residues in agricultural practices are unlikely to present a risk to consumer health. It's essential to understand the long-term effects of its use and exposure to ensure consumer and environmental safety (Jia, 2013), (Brancato et al., 2018).
Safety And Hazards
Future Directions
Pyraflufen-ethyl is recognized for its targeted performance, flexibility, and ease in application . It is used as a post-emergent herbicide for broad-leaved weed control, a potato desiccant, a sucker and side shoot control product for vines and high crops, and a defoliant for cotton . It is expected to continue to play a significant role in weed control in various crops .
properties
IUPAC Name |
ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTZNLHMIGJTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034871 | |
Record name | Pyraflufen-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored or pale brown solid; [HSDB] | |
Record name | Pyraflufen-ethyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6902 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.565 at 24 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pyraflufen-ethyl | |
Color/Form |
Fine, cream-colored powder, Pale brown, crystalline | |
CAS RN |
129630-19-9 | |
Record name | Pyraflufen-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129630-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyraflufen-ethyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630199 | |
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Record name | Pyraflufen-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.424 | |
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Record name | PYRAFLUFEN-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOC9Q2DLMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
126-127 °C | |
Record name | PYRAFLUFEN-ETHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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